1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with dichlorophenyl and phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. This can be achieved through the reaction of 3,4-dichloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization with hydrazine hydrate.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the phenyl and ethyl groups. This can be done using Friedel-Crafts alkylation and acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This could include the use of catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-chloroquinoline share structural similarities but differ in their substituents and biological activities.
Pyrazoloquinoline Derivatives: Other pyrazoloquinoline derivatives, such as 1-phenyl-3-methyl-1H-pyrazolo[4,3-c]quinoline, have different substituents that affect their chemical and biological properties.
Phenyl-Substituted Heterocycles: Compounds like 3-phenyl-1H-pyrazole and 2-phenylbenzimidazole also exhibit similar structural features but have distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-2-15-8-11-22-18(12-15)24-19(14-27-22)23(16-6-4-3-5-7-16)28-29(24)17-9-10-20(25)21(26)13-17/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWNKQJCGYGKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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